molecular formula C10H18O3 B191426 10-Hydroxy-2-decenoic acid CAS No. 765-01-5

10-Hydroxy-2-decenoic acid

Cat. No.: B191426
CAS No.: 765-01-5
M. Wt: 186.25 g/mol
InChI Key: QHBZHVUGQROELI-UHFFFAOYSA-N
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Description

10-Hydroxy-2-decenoic acid, also known as queen bee acid, is a fatty acid predominantly found in royal jelly. This compound is an α, β-unsaturated medium-chain carboxylic acid with a terminal hydroxyl group. It is known for its various physiological activities, including antibacterial, antioxidative, anti-inflammatory, immune regulation, and antitumor effects .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.

    Reduction: This compound can also be reduced to form saturated fatty acids.

    Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents like bromine can be used for substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives.

    Reduction Products: Saturated fatty acids.

    Substitution Products: Halogenated derivatives.

Biological Activity

10-Hydroxy-2-decenoic acid (10-HDA) is a unique fatty acid primarily found in royal jelly, produced by honeybees. It has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of 10-HDA, summarizing key research findings, case studies, and potential therapeutic applications.

Overview of Biological Activities

10-HDA exhibits a range of biological effects that have been documented in various studies:

  • Antimicrobial Activity : 10-HDA has shown effectiveness against several bacterial strains, particularly Staphylococcus aureus, by inhibiting biofilm formation and disrupting existing biofilms. It reduces the secretion of extracellular polymeric substances and downregulates virulence factors such as the alpha-hemolysin gene (hla) .
  • Antitumor Effects : Research indicates that 10-HDA possesses significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including colon cancer and lung cancer cells. The mechanism involves the modulation of apoptosis pathways and the regulation of differentially expressed proteins associated with tumor progression .
  • Anti-inflammatory Properties : 10-HDA has been linked to anti-inflammatory effects, particularly in human colon cancer cells. It modulates inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation .

Antimicrobial Activity

A study conducted on Staphylococcus aureus demonstrated that 10-HDA effectively inhibited biofilm formation at sub-minimum inhibitory concentration (MIC) levels. The quantitative analysis showed a significant reduction in biofilm biomass, indicating its potential as a natural antimicrobial agent . The following table summarizes the effects of 10-HDA on biofilm formation:

Concentration (MIC)Biofilm Biomass Reduction (%)
1/32 MIC45%
1/16 MIC65%
1/8 MIC80%
1/4 MIC90%

Antitumor Effects

In a study focused on Ehrlich solid tumors in mice, 10-HDA demonstrated promising antitumor activity when administered alone or in combination with cyclophosphamide. The results indicated a significant reduction in tumor size and improvement in survival rates among treated mice . The following table presents the impact of different dosages of 10-HDA:

Treatment GroupTumor Size Reduction (%)Survival Rate (%)
Control (Normal Saline)-30
Cyclophosphamide (50 mg/kg)4050
10-HDA (2.5 mg/kg)5570
10-HDA (5 mg/kg)7590
Combination (10-HDA + CP)8595

Neurodevelopmental Impact

Recent research has highlighted the potential role of 10-HDA in addressing neurodevelopmental disorders such as autism spectrum disorder (ASD). In animal models exposed to bisphenol A (BPA), postnatal administration of 10-HDA reversed some behavioral deficits and neurodevelopmental gene expression changes associated with ASD. This suggests that 10-HDA may have neuroprotective effects through its estrogenic properties .

Inflammatory Diseases

Another case study investigated the anti-inflammatory effects of 10-HDA on fibroblast-like synoviocytes in rheumatoid arthritis models. The findings indicated that treatment with 10-HDA significantly inhibited cell proliferation through the PI3K-AKT signaling pathway, highlighting its therapeutic potential for inflammatory diseases .

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying 10-HDA in complex biological matrices like honey or royal jelly?

  • Answer :

  • UHPLC-MS/MS : For honey, methanol-water extraction followed by solid-phase extraction (PLS column) and quantification via ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) provides high sensitivity (LOQ: 0.005 mg/kg) and accuracy (recovery: 94.2–102.6%) .
  • HPTLC with Chemometrics : High-performance thin-layer chromatography (HPTLC) coupled with parametric/non-parametric regression analyses enables simultaneous quantification of 10-HDA alongside other fatty acids (e.g., 8-hydroxyoctanoic acid) in royal jelly. Validation includes Rf value consistency and peak area normalization .

Q. How is the purity of 10-HDA assessed in pharmaceutical-grade preparations?

  • Answer :

  • Liquid Chromatography (LC) : Dissolve 10 mg in methanol (100 mL) and analyze via LC to quantify impurities. Peaks from contaminants must not exceed the reference standard’s peak area .
  • Melting Point and UV Spectrophotometry : Confirm identity via melting point (63–66°C) and UV absorption maxima (206–210 nm in ethanol) .

Advanced Research Questions

Q. What strategies are effective for engineering microbial biosynthesis of 10-HDA?

  • Answer :

  • Engineered E. coli Systems : Modify the β-oxidation pathway to convert decanoic acid to trans-2-decenoic acid using FadD/FadE homologs. Introduce CYP153A33-CPR BM3 P450 hydroxylase for terminal hydroxylation, achieving a yield of 217 mg/L 10-HDA .
  • Optimization Steps : Screen enzyme variants (e.g., FadD from Pseudomonas) and use fed-batch fermentation to enhance substrate tolerance and catalytic efficiency .

Q. How can chemometric models resolve bioactivity contradictions in 10-HDA studies?

  • Answer :

  • OPLS-DA for Cytotoxicity : Orthogonal projection to latent structures-discriminant analysis (OPLS-DA) correlates 10-HDA concentrations (X-matrix) with anti-melanoma activity (Y-matrix) to identify dose-dependent bioactivity thresholds .
  • Meta-Analysis of Angiogenesis Data : Address discrepancies (e.g., VEGF inhibition in endothelial cells vs. null effects in vivo) by validating assays (e.g., HUVEC tube formation) under physiological pH to account for acid-labile degradation .

Q. What experimental designs elucidate 10-HDA’s role in glucose metabolism modulation?

  • Answer :

  • HFD/STZ Diabetic Mouse Model : Induce type 2 diabetes with high-fat diet and streptozotocin. Administer 10-HDA (50–100 mg/kg/day) and measure fasting glucose, insulin sensitivity, and hepatic PI3K/AKT pathway activation via Western blot .
  • Mechanistic Validation : Use PI3K inhibitors (e.g., LY294002) to confirm pathway specificity in glucose uptake assays .

Q. How does 10-HDA mitigate cadmium-induced nephrotoxicity, and what autophagy markers are implicated?

  • Answer :

  • Acute Cd Exposure Model : Inject mice with CdCl₂ (4 mg/kg) and pretreat with 10-HDA (20–40 mg/kg). Assess renal function (BUN, creatinine) and oxidative stress (SOD, MDA levels).
  • Autophagy Markers : Quantify LC3-II/LC3-I ratio and p62 via immunofluorescence to link 10-HDA’s protective effects to autophagy flux restoration .

Q. Methodological Considerations for Data Contradictions

  • Case Study : Anti-inflammatory vs. Pro-Oxidant Effects
    • Resolution : Validate dose-dependent responses using RAW264.7 macrophages. Low-dose 10-HDA (≤10 μM) suppresses TNF-α via NF-κB inhibition, while high doses (≥50 μM) induce ROS-mediated apoptosis .

Properties

IUPAC Name

(E)-10-hydroxydec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBZHVUGQROELI-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CC(=O)O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC/C=C/C(=O)O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045504
Record name trans-10-Hydroxy-2-decenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14113-05-4
Record name trans-10-Hydroxy-2-decenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14113-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Hydroxydecenoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014113054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14113-05-4
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Record name trans-10-Hydroxy-2-decenoic acid
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Record name trans-10-Hydroxy-2-decenoic Acid
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Record name 10-HYDROXYDECENOIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

10-Hydroxy-2-decenoic acid
10-Hydroxy-2-decenoic acid
10-Hydroxy-2-decenoic acid
10-Hydroxy-2-decenoic acid
10-Hydroxy-2-decenoic acid
10-Hydroxy-2-decenoic acid

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